Halofuginone Hydrobromide

Description

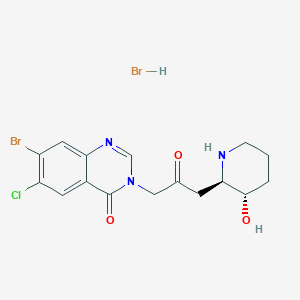

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUWEPZBTXEUMU-LIOBNPLQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016806, DTXSID601339438 | |

| Record name | Halofuginone hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobromofebrifugine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64924-67-0, 57426-42-3 | |

| Record name | Halofuginone hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064924670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobromofebrifugine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOFUGINONE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTC2969MV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Halofuginone Hydrobromide: A Technical Guide to its Anti-Fibrotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[1] Halofuginone (HF), a quinazolinone alkaloid, has emerged as a potent anti-fibrotic agent with a multifaceted mechanism of action.[2] This technical guide provides an in-depth exploration of the core molecular pathways through which Halofuginone exerts its effects. The primary mechanisms involve the direct inhibition of the canonical pro-fibrotic Transforming Growth Factor-β (TGF-β) signaling pathway and the activation of the Amino Acid Response (AAR) pathway, which modulates inflammatory responses integral to fibrogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

Halofuginone's anti-fibrotic efficacy stems from a dual role: it directly targets the cellular machinery responsible for collagen production and modulates the inflammatory milieu that drives fibrotic progression.[3][4]

Inhibition of the TGF-β/Smad3 Signaling Pathway

The TGF-β signaling pathway is a central driver of fibrosis.[5] Upon ligand binding, the TGF-β receptor complex phosphorylates downstream signaling molecules, Smad2 and Smad3. Halofuginone's canonical mode of action is the specific inhibition of this pathway downstream of the receptor.[3]

-

Inhibition of Smad3 Phosphorylation: Halofuginone specifically prevents the TGF-β-induced phosphorylation of Smad3, a critical step for its activation.[3][6][7][8] Notably, it does not appear to affect the phosphorylation of Smad2.[6] This targeted inhibition disrupts the formation of the Smad3/Smad4 complex, preventing its translocation into the nucleus.[3][9]

-

Downregulation of Pro-Fibrotic Gene Expression: By blocking nuclear translocation of p-Smad3, Halofuginone effectively represses the gene expression of key ECM components, most notably collagen type I (specifically the COL1A1 gene).[2][3][10][11] This leads to a marked reduction in collagen synthesis and deposition by fibroblasts.[12]

-

Modulation of Smad Expression: Some studies suggest Halofuginone may also down-regulate the total protein expression of Smad3 in a dose- and time-dependent manner.[13][14] Furthermore, it has been shown to elevate the expression of the inhibitory Smad7, which acts as a negative feedback regulator of the TGF-β pathway.[15][16]

Caption: Halofuginone inhibits the TGF-β pathway by blocking Smad3 phosphorylation.

Inhibition of Prolyl-tRNA Synthetase and Th17 Cell Differentiation

Beyond its direct effects on fibroblasts, Halofuginone modulates the inflammatory processes that underpin chronic fibrosis. This is primarily achieved by activating the Amino Acid Response (AAR) pathway.[3][17]

-

Inhibition of Prolyl-tRNA Synthetase (ProRS): Halofuginone binds to glutamyl-prolyl-tRNA synthetase (EPRS) and acts as a competitive inhibitor of the prolyl-tRNA synthetase (ProRS) activity.[18] This action, which is reversible by the addition of exogenous proline, leads to an accumulation of uncharged proline-tRNA.[18]

-

Activation of the Amino Acid Response (AAR): The cell interprets the accumulation of uncharged tRNA as proline starvation, which activates the AAR, a cytoprotective signaling pathway.[3][17][18]

-

Inhibition of Th17 Cell Differentiation: A key consequence of AAR activation is the selective prevention of the differentiation of naïve T-helper cells into pro-inflammatory T helper 17 (Th17) cells.[3][9][17] Th17 cells are critical mediators of autoimmunity and fibrosis through their production of cytokines like Interleukin-17 (IL-17).[3] By suppressing Th17 cells, Halofuginone reduces the upstream inflammatory signals that activate fibroblasts.[3][4]

Caption: Halofuginone inhibits ProRS, activating the AAR pathway to suppress Th17 differentiation.

Quantitative Data Summary

The anti-fibrotic effects of Halofuginone have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Halofuginone

| Cell Type / System | Concentration | Effect | Reference |

| Avian Skin Fibroblasts | 10⁻¹¹ M | Attenuated [³H]proline incorporation into collagen | [10] |

| Human Skin Fibroblasts | 10⁻¹⁰ M | Significant reduction in collagen α1(I) gene expression | [19] |

| Fibroblast Cultures | 10⁻⁸ M | Reduced level of α2(I) collagen mRNA | [6] |

| Human Corneal Fibroblasts | 10 ng/ml | Significantly reduced TGF-β-induced α-SMA, fibronectin, & type I collagen | [14] |

| Mesangial Cells | 50 ng/ml | Almost complete inhibition of cell proliferation | [12] |

| NMuMg Epithelial Cells | 100 nM | Inhibited TGF-β signaling pathway (reporter assays) | [16] |

| S. aureus ProRS | IC₅₀ = 0.18 µM | Potent inhibition by HF analog (Compound 3) | [20] |

Table 2: In Vivo Efficacy of Halofuginone

| Animal Model | Dosage / Administration | Outcome | Reference |

| Tight Skin (TSK) Mouse | Low dose for 60 days | Prevented development of cutaneous hyperplasia (dermal fibrosis) | [6] |

| Rat Subglottic Trauma | 0.1 mg/kg/day IP for 30 days | Fibrosis indexes significantly less than control (p < 0.01) | [21] |

| Rat Craniectomy | 1 mg/kg/day oral for 7 days | Reduced dura mater thickness (19.3 µm vs. 51.29 µm in controls, p < 0.05) | [22] |

| Radiation-Induced Fibrosis (Mouse) | 1-5 µ g/mouse/day IP | Significantly lessened radiation-induced fibrosis | [16] |

| Rat Lumbar Laminectomy | 0.5 mL local application | Fibrosis significantly lower than in saline control group (p < 0.05) | [23] |

| mdx Mouse (DMD model) | IP Injections | Reduced collagen content in diaphragm | [24] |

Key Experimental Methodologies

The following protocols represent generalized methodologies cited in the literature for evaluating the anti-fibrotic effects of Halofuginone.

In Vitro Analysis of Collagen Synthesis

-

Objective: To quantify the effect of Halofuginone on collagen production in fibroblast cell cultures.

-

Methodology:

-

Cell Culture: Plate fibroblasts (e.g., primary human dermal fibroblasts, TSK mouse fibroblasts) in appropriate media.[6][10]

-

Treatment: Once cells reach desired confluency, treat with varying concentrations of Halofuginone (e.g., 10⁻¹¹ M to 10⁻⁸ M) or vehicle control for a specified period (e.g., 24-48 hours).[10][19] In some experiments, co-treat with a pro-fibrotic stimulus like TGF-β.[19]

-

Metabolic Labeling: Add [³H]proline to the culture medium for the final hours of incubation to label newly synthesized proteins.[10]

-

Protein Extraction: Harvest the cell layer and medium. Precipitate proteins using trichloroacetic acid (TCA).

-

Collagenase Digestion: Resuspend the protein pellet and divide it into two aliquots. Treat one aliquot with purified bacterial collagenase and the other with buffer alone. Collagenase will specifically digest collagenous proteins (CDP), leaving non-collagenous proteins (NCDP).[10]

-

Quantification: Measure the radioactivity in the TCA-soluble (digested) and TCA-insoluble fractions via liquid scintillation counting. The difference in radioactivity between the collagenase-treated and buffer-treated samples represents the amount of newly synthesized collagen.

-

-

Source: Based on protocols described in studies on avian and mouse skin fibroblasts.[10]

Western Blotting for Smad3 Phosphorylation

-

Objective: To determine if Halofuginone inhibits the TGF-β-induced phosphorylation of Smad3.

-

Methodology:

-

Cell Culture and Starvation: Culture cells (e.g., human corneal fibroblasts, myoblasts) to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce baseline signaling activity.[14]

-

Pre-treatment: Pre-treat cells with Halofuginone (e.g., 100 nM) or vehicle for 1-2 hours.[16]

-

Stimulation: Stimulate the cells with recombinant TGF-β (e.g., 5-10 ng/mL) for a short period (e.g., 15-60 minutes) to induce Smad phosphorylation.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay). Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer and Immunoblotting: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies specific for phospho-Smad3 and total Smad3. Also probe for a loading control (e.g., β-actin or GAPDH).[13]

-

Detection: Use appropriate HRP-conjugated secondary antibodies and detect bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry is used to quantify the ratio of p-Smad3 to total Smad3.

-

-

Source: Based on protocols used in studies on fibroblasts and muscle cells.[6][13][14]

Animal Models of Dermal Fibrosis

-

Objective: To evaluate the efficacy of Halofuginone in preventing or reversing fibrosis in vivo.

-

Methodology (Tight Skin (TSK) Mouse Model):

-

Animal Model: Utilize the Tight Skin (TSK/+) mouse, a genetic model that spontaneously develops dermal fibrosis resembling human scleroderma.[6][8]

-

Treatment Protocol: Administer Halofuginone via intraperitoneal (IP) injection, oral gavage, or addition to foodstuff. A typical regimen might be daily IP injections of 1-5 µ g/mouse for a duration of 30-60 days.[6][16] A control group receives vehicle injections.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin samples from a standardized location (e.g., dorsal region).

-

Histological Assessment: Fix skin samples in formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to measure dermal thickness or with Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition.[24]

-

Biochemical Analysis: Perform a hydroxyproline assay on skin homogenates to biochemically quantify total collagen content.

-

-

Source: Based on protocols described for the TSK mouse and other fibrosis models.[6][8][24]

Caption: A generalized workflow for evaluating Halofuginone in an animal model of fibrosis.

Conclusion and Future Directions

Halofuginone Hydrobromide presents a compelling anti-fibrotic profile by operating through at least two distinct and synergistic mechanisms: the inhibition of TGF-β/Smad3 signaling and the AAR-mediated suppression of Th17 cell differentiation. This dual action, which targets both the primary producers of ECM and the inflammatory drivers of fibrosis, underscores its therapeutic potential for a wide range of fibrotic disorders.[3][4] While its efficacy has been demonstrated in numerous preclinical models, clinical development has been cautious, partly due to potential gastrointestinal side effects.[25] Future research and development should focus on optimizing drug delivery systems to enhance tissue-specific targeting, thereby maximizing efficacy while minimizing systemic toxicity, and further elucidating the interplay between its two core mechanisms of action in different disease contexts.

References

- 1. The role of halofuginone in fibrosis: more to be explored? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Inhibition of glomerular mesangial cell proliferation and extracellular matrix deposition by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Low‑dose halofuginone inhibits the synthesis of type I collagen without influencing type II collagen in the extracellular matrix of chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Effects of halofuginone on fibrosis formation secondary to experimentally induced subglottic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jag.journalagent.com [jag.journalagent.com]

- 23. The Effect of Halofuginone Use on Epidural Fibrosis After Spinal Surgery: An Animal Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Differential Effects of Halofuginone Enantiomers on Muscle Fibrosis and Histopathology in Duchenne Muscular Dystrophy | MDPI [mdpi.com]

- 25. treat-nmd.org [treat-nmd.org]

An In-depth Technical Guide to Halofuginone Hydrobromide: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone Hydrobromide is the hydrobromide salt of Halofuginone, a synthetic derivative of febrifugine, an alkaloid first isolated from the Chinese herb Dichroa febrifuga[1][2]. Initially recognized for its potent anticoccidial properties in veterinary medicine, Halofuginone has garnered significant attention for its broad range of biological activities, including antifibrotic, anti-inflammatory, anti-angiogenic, and antiproliferative effects[1][3][4]. Its multifaceted therapeutic potential stems from its ability to modulate key cellular signaling pathways, making it a subject of extensive research in fibrosis, autoimmune diseases, and oncology[1][3]. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its core mechanisms of action, supported by experimental methodologies.

Chemical and Physical Properties

This compound is a quinazolinone alkaloid characterized by a specific stereochemistry that is crucial for its biological activity[1]. The compound is typically used as a racemic mixture in most preclinical and clinical studies[1]. Its key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | [5] |

| Synonyms | Halofuginone HBr, Stenorol | [5][6] |

| CAS Number | 64924-67-0 | [5][7] |

| Molecular Formula | C₁₆H₁₇BrClN₃O₃·HBr | [7][8] |

| Molecular Weight | 495.59 g/mol | [5] |

| Appearance | White to off-white solid | [7][9] |

| Melting Point | 247°C (with decomposition) | [8][9] |

| Solubility | Soluble in DMSO up to 100 mM | [7] |

| Storage Conditions | Store at -20°C. In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [9] |

| Inhibition Constant (Ki) | 18.3 nM (for prolyl-tRNA synthetase) | [7] |

Synthesis of this compound

A convenient and cost-effective total synthesis of this compound has been developed, starting from m-chlorotoluene. The overall workflow involves the preparation of a key quinazolinone intermediate followed by a multi-step sequence to introduce the piperidine moiety and finalize the molecule.

Experimental Protocol: Total Synthesis

The following protocol is adapted from the method described by Li et al.[2][6].

Step 1: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one (Intermediate 1) This key intermediate is prepared from 3-chlorotoluene via an optimized conventional process, which involves multiple reaction steps not detailed in the primary reference but is a known synthetic route[2][6].

Step 2: Synthesis of 7-bromo-6-chloro-3-(2-oxopropyl)quinazolin-4(3H)-one (Intermediate 2)

-

To a solution of 7-bromo-6-chloroquinazolin-4(3H)-one in a suitable solvent, add chloroacetone.

-

The reaction is carried out in the presence of a base (e.g., potassium carbonate) to facilitate the N-alkylation.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.

Step 3: Synthesis of 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one (Intermediate 3)

-

Dissolve the product from Step 2 in a suitable chlorinated solvent.

-

Introduce a chlorinating agent (e.g., sulfuryl chloride) to the solution.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by washing with an aqueous solution and drying the organic layer.

-

Remove the solvent under vacuum to obtain the chlorinated intermediate, which can be used in the next step without further purification.

Step 4: Synthesis of Halofuginone This final stage involves a four-step sequence from Intermediate 3 and a protected piperidine derivative[2][6].

-

Condensation: React Intermediate 3 with a suitable protected 2-piperidine methanol derivative.

-

Cyclization: Induce intramolecular cyclization to form the core structure.

-

Deprotection: Remove the protecting group from the piperidine nitrogen.

-

Isomerization: Control the stereochemistry at the piperidine ring to obtain the desired (2R,3S) configuration of Halofuginone.

Step 5: Preparation of this compound

-

Dissolve the purified Halofuginone base in a suitable solvent, such as ethanol.

-

Add a stoichiometric amount of hydrobromic acid (HBr) to the solution while stirring.

-

The this compound salt will precipitate out of the solution.

-

Cool the mixture to maximize precipitation, then collect the solid product by filtration.

-

Wash the product with a cold solvent and dry under vacuum to yield the final this compound salt[10].

Mechanism of Action

Halofuginone exerts its diverse biological effects primarily through two distinct molecular mechanisms: inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway and inhibition of prolyl-tRNA synthetase (ProRS) activity[1][3].

Inhibition of TGF-β/Smad3 Signaling

Halofuginone is a potent inhibitor of tissue fibrosis, a process largely driven by the TGF-β signaling pathway[11][12]. It specifically targets the phosphorylation of Smad3, a key downstream effector in the canonical TGF-β cascade.

Upon binding of TGF-β to its cell surface receptors, the activated receptor complex phosphorylates receptor-activated Smads (R-Smads), primarily Smad2 and Smad3[11]. Halofuginone specifically blocks the phosphorylation and subsequent activation of Smad3, while having no inhibitory effect on Smad2 activation[12]. This prevents the formation of the heterotrimeric Smad2/3/4 complex and its translocation into the nucleus, thereby inhibiting the transcription of target genes responsible for fibrosis, such as those encoding type I collagen[11][12]. This selective inhibition of Smad3 makes Halofuginone a potent antifibrotic agent[12].

Inhibition of Prolyl-tRNA Synthetase (ProRS)

Halofuginone's effects on the immune system, particularly its inhibition of pro-inflammatory T helper 17 (Th17) cell differentiation, are mediated by a different mechanism: the inhibition of prolyl-tRNA synthetase (ProRS)[1][13].

Halofuginone acts as a high-affinity, competitive inhibitor of ProRS, binding to the same active site as proline[7][13]. This inhibition prevents the charging of tRNA with proline, leading to an intracellular accumulation of uncharged tRNA(Pro)[11][13]. The cell interprets this accumulation as a sign of proline starvation, which triggers the Amino Acid Response (AAR) pathway[1][13]. Activation of the AAR pathway selectively inhibits the differentiation of naïve T cells into pro-inflammatory Th17 cells, a key driver of many autoimmune diseases, without affecting other T cell lineages[1][11].

Key Experimental Protocols

Protocol: Prolyl-tRNA Synthetase Activity Assay

This protocol, adapted from Keller et al., directly measures the effect of Halofuginone on the charging of tRNA with proline[13].

-

Reaction Setup: Prepare a reaction mixture using a commercial rabbit reticulocyte lysate (RRL) system, which contains the necessary translational machinery including tRNA synthetases.

-

Reagents:

-

Rabbit Reticulocyte Lysate (RRL)

-

Luciferase mRNA (as a reporter for translation)

-

¹⁴C-labeled Proline (¹⁴C-Pro) or ³⁵S-labeled Methionine (³⁵S-Met, as a control)

-

Halofuginone (at various concentrations)

-

Exogenous proline (for rescue experiments)

-

-

Procedure:

-

Incubate the RRL with luciferase mRNA in the presence or absence of Halofuginone.

-

To measure proline incorporation specifically, supplement the reaction with ¹⁴C-Pro. For a control, run a parallel reaction with ³⁵S-Met.

-

Incubate the reactions for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and isolate the total tRNA from the mixture using a suitable method like phenol-chloroform extraction followed by ethanol precipitation.

-

-

Analysis:

-

Measure the amount of radiolabeled amino acid incorporated into the tRNA fraction using a liquid scintillation counter.

-

A dose-dependent decrease in ¹⁴C-Pro incorporation in the presence of Halofuginone, with no significant change in ³⁵S-Met incorporation, indicates specific inhibition of prolyl-tRNA synthetase[13].

-

-

Rescue Experiment:

-

To confirm the mechanism, repeat the inhibition assay with a high concentration of exogenous, non-radiolabeled proline.

-

The reversal of Halofuginone-induced inhibition by excess proline demonstrates competitive inhibition at the ProRS active site[13].

-

Protocol: Western Blot for Smad3 Phosphorylation

This method is used to determine Halofuginone's effect on the TGF-β signaling pathway in fibroblast cell cultures[12][14][15].

-

Cell Culture and Treatment:

-

Culture fibroblasts (e.g., human corneal fibroblasts) in appropriate media until they reach 70-80% confluency.

-

Pre-treat the cells with Halofuginone (e.g., 10 ng/mL) for a specified duration (e.g., 24 hours)[15].

-

Stimulate the cells with TGF-β (e.g., 2 ng/mL) for a short period (e.g., 30 minutes) to induce Smad phosphorylation. Include untreated and TGF-β-only controls.

-

-

Protein Extraction:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

Normalize the samples by diluting them in Laemmli sample buffer to an equal concentration and volume.

-

Boil the samples for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Transfer:

-

Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Smad3 (p-Smad3).

-

In parallel, probe other membranes with antibodies for total Smad3 (to assess changes in protein expression) and a loading control like GAPDH or β-actin (to ensure equal protein loading)[14].

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities using image analysis software. A reduction in the p-Smad3/total Smad3 ratio in Halofuginone-treated cells compared to the TGF-β-only control indicates inhibition of Smad3 phosphorylation[14].

-

Protocol: HPLC Analysis of Halofuginone

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Halofuginone in various matrices, such as animal feed or biological tissues[16][17]. The following is a generalized protocol for its determination.

-

Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., mobile phase) at known concentrations to generate a calibration curve.

-

Sample Extraction:

-

Homogenize the sample matrix (e.g., 10g of chicken liver)[18].

-

Extract Halofuginone from the sample using an appropriate organic solvent. For eggs, extraction with ethyl acetate is effective[16].

-

Mechanically shake or vortex the mixture to ensure efficient extraction.

-

Centrifuge the mixture and collect the organic supernatant.

-

-

Sample Cleanup:

-

Pass the crude extract through a cleanup column to remove interfering substances. An acidic Celite 545 column or other solid-phase extraction (SPE) cartridges can be used[16].

-

Evaporate the cleaned extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard liquid chromatograph equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Waters C18) is commonly used[16].

-

Mobile Phase: An isocratic mobile phase, such as a mixture of water, acetonitrile, and an ammonium acetate buffer, is often employed[16].

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength of 243 nm[16].

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the Halofuginone peak in the sample chromatograms by comparing its retention time with that of the standards.

-

Calculate the concentration of Halofuginone in the samples by comparing the peak area to the calibration curve generated from the standards.

-

References

- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 4. fcad.com [fcad.com]

- 5. This compound | C16H18Br2ClN3O3 | CID 11591339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Novel Synthesis of the Efficient Anti-Coccidial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 64924-67-0 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. CN113512024A - Novel synthesis process for preparing bulk drug this compound for veterinary use - Google Patents [patents.google.com]

- 11. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Liquid chromatographic determination of the anticoccidial drug this compound in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of this compound in medicated animal feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Halofuginone and Its Analogs: A Technical Guide to Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofuginone (HF), a halogenated derivative of the natural alkaloid febrifugine, has emerged from its origins as an antiprotozoal agent to become a molecule of significant interest across multiple therapeutic areas, including fibrosis, autoimmune disease, and oncology. Its multifaceted biological activities stem from at least two distinct and potent mechanisms of action: the inhibition of Transforming Growth Factor-β (TGF-β) signaling and the activation of the Amino Acid Starvation Response (AAR). This technical guide provides an in-depth review of the core biological activities of halofuginone and its analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of its primary signaling pathways to support ongoing research and drug development efforts.

Core Mechanisms of Action

Halofuginone exerts its pleiotropic effects primarily through two well-defined molecular pathways. These mechanisms underpin its diverse therapeutic potential.

Inhibition of TGF-β/Smad3 Signaling

A primary mechanism underlying halofuginone's potent anti-fibrotic activity is its ability to interfere with the TGF-β signaling cascade.[1] Specifically, halofuginone inhibits the phosphorylation of Smad3, a key downstream effector of the TGF-β pathway.[2][3] In a canonical TGF-β response, the binding of TGF-β to its type II receptor leads to the recruitment and phosphorylation of the type I receptor, which in turn phosphorylates Smad2 and Smad3.[4] These phosphorylated R-Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes, including those involved in extracellular matrix (ECM) production like collagen type I.[4][5] Halofuginone disrupts this process, leading to a marked reduction in the synthesis of ECM proteins, thereby preventing the transition of fibroblasts to pro-fibrotic myofibroblasts.[1][5] Some studies suggest this effect may be mediated by the upregulation of the inhibitory Smad7.[6]

Activation of the Amino Acid Starvation Response (AAR)

The second major mechanism, which accounts for halofuginone's immunomodulatory and anti-parasitic effects, is the activation of the AAR pathway.[7][8] Halofuginone is a high-affinity inhibitor of prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with the amino acid proline.[9] By binding to ProRS, halofuginone mimics a state of proline starvation, leading to an accumulation of uncharged tRNAPro.[1][5] This accumulation is sensed by the kinase General Control Nonderepressible 2 (GCN2), which becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[10] Phosphorylation of eIF2α leads to a global attenuation of protein synthesis but also the selective translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[10] This cascade selectively inhibits the differentiation of pro-inflammatory T helper 17 (Th17) cells, a key driver in many autoimmune diseases, without significantly affecting other T cell lineages.[7][8]

Key Biological Activities

The dual mechanisms of halofuginone translate into a broad spectrum of biological activities with significant therapeutic implications.

-

Anti-Fibrotic Activity: Halofuginone is a potent inhibitor of fibrosis in various organs, including the liver, skin, and lungs.[11][12][13] It prevents excessive collagen deposition and can even contribute to the resolution of pre-existing fibrosis by inhibiting myofibroblast activation.[2][11]

-

Immunomodulatory Activity: By activating the AAR, halofuginone selectively inhibits the differentiation of pathogenic Th17 cells, which are central to the pathology of many autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[4][7][8] This effect is achieved with a median inhibitory concentration (IC50) of approximately 3.6 nM.[14]

-

Anti-Cancer Activity: Halofuginone demonstrates anti-tumor effects through multiple actions: inhibiting tumor stroma formation (anti-fibrotic), preventing angiogenesis, inducing apoptosis, and suppressing cancer cell proliferation.[1][15] It has been shown to downregulate the Akt/mTORC1 signaling pathway, which is crucial for the metabolic reprogramming (Warburg effect) seen in many cancer cells.[16]

-

Anti-Parasitic Activity: As a derivative of febrifugine, halofuginone retains potent activity against protozoan parasites, most notably Plasmodium falciparum (the causative agent of malaria) and Cryptosporidium parvum.[4][17] Its anti-malarial action is linked to the inhibition of the parasite's ProRS.[1]

Quantitative Biological Data

The potency of halofuginone and its analogs has been quantified across various biological assays. The tables below summarize key findings from the literature.

Table 1: Anti-parasitic and Enzymatic Activity

| Compound | Target Organism/Enzyme | Assay | IC50 / Ki | Citation(s) |

| Halofuginone | P. falciparum (Dd2, Chloroquine-resistant) | In vitro growth inhibition | 0.5 nM | [2] |

| Halofuginone | P. falciparum (3D7) | In vitro growth inhibition | ~5.7 nM | [14] |

| Halofuginone | P. berghei (Liver Stage) | In vitro luciferase assay | 7.8 ± 3 nM | [18] |

| Halofuginone | Human Prolyl-tRNA Synthetase (ProRS) | Enzyme inhibition | Ki = 18.3 nM | [11] |

| Halofuginone | P. falciparum Prolyl-tRNA Synthetase (PfProRS) | Enzyme inhibition (aminoacylation) | IC50 = 11 nM | [1] |

| Febrifugine | P. falciparum (Dd2, Chloroquine-resistant) | In vitro growth inhibition | ~0.6 ng/mL | [2] |

| Halofuginol | P. falciparum (3D7) | In vitro growth inhibition | EC50 = 5.7 nM | [14] |

Table 2: Cytotoxicity and Anti-proliferative Activity

| Compound | Cell Line | Cell Type | Assay | IC50 | Citation(s) |

| Halofuginone | HCT-15/FU | Human Colorectal Cancer | MTT Assay | 0.23 ± 0.05 µM | [19] |

| Halofuginone | HCT-15 | Human Colorectal Cancer | MTT Assay | 0.19 ± 0.02 µM | [19] |

| Halofuginone | NHPCECs | Normal Human Colon Epithelial | MTT Assay | 0.78 ± 0.04 µM | [19] |

| Halofuginone | J774 | Murine Macrophage | Cytotoxicity | 16.4 ± 1.2 ng/mL | [2] |

| Halofuginone | NG108 | Murine Neuronal | Cytotoxicity | 329.4 ± 10.3 ng/mL | [2] |

| Febrifugine | J774 | Murine Macrophage | Cytotoxicity | 21.2 ± 1.1 ng/mL | [2] |

| Febrifugine | NG108 | Murine Neuronal | Cytotoxicity | 733.8 ± 37.3 ng/mL | [2] |

Table 3: Clinical Trial Data (Phase I, Solid Tumors)

| Parameter | Finding | Citation(s) |

| Patient Population | Patients with advanced solid tumors | [6][20] |

| Dosing Regimen | Oral, once daily, escalating doses (0.5 to 3.5 mg/day) | [20] |

| Maximum Tolerated Dose (MTD) | 3.5 mg/day (acute) | [20] |

| Dose-Limiting Toxicities (DLTs) | Nausea, vomiting, fatigue | [20] |

| Recommended Phase II Dose | 0.5 mg/day (for chronic administration) | [20] |

Halofuginone Analogs and Structure-Activity Relationships (SAR)

The development of halofuginone from febrifugine was an early effort to mitigate the toxicity (particularly emesis and liver toxicity) of the parent compound while retaining its potent anti-parasitic activity.[5] SAR studies have revealed several key structural features essential for biological activity:

-

Quinazolinone Ring: This moiety is critical. Modifications to the side chain at the N-3 position generally result in a loss of activity.[1]

-

Piperidine Ring: The nitrogen atom and the hydroxyl group on the piperidine ring are necessary for potent anti-malarial activity.[2]

-

Halogenation: The addition of chlorine and bromine atoms to the quinazolinone ring (as in halofuginone) was found to lower cytotoxicity against host cells while maintaining or enhancing anti-malarial efficacy, thereby increasing the therapeutic index.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activities of halofuginone. These are composite protocols based on standard laboratory practices and details from cited literature.

Protocol 1: In Vitro Th17 Cell Differentiation Assay

This assay is used to assess the specific inhibitory effect of halofuginone on the development of Th17 cells from naive CD4+ T cells.

Methodology:

-

Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) for CD4+CD62L+CD44lo cells.

-

Plate Coating: Coat 24-well plates with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies in sterile PBS overnight at 4°C to provide T cell receptor stimulation.

-

Cell Culture: Seed 1x10^6 naive CD4+ T cells per well in complete RPMI-1640 medium. Add Th17-polarizing cytokines and antibodies: TGF-β (e.g., 3 ng/mL), IL-6 (e.g., 20 ng/mL), anti-IFN-γ (1 µg/mL), and anti-IL-4 (1 µg/mL).[14]

-

Treatment: Add halofuginone or vehicle (DMSO) at desired final concentrations.

-

Incubation: Culture cells for 4-5 days at 37°C in a 5% CO2 incubator.

-

Restimulation and Staining: Before analysis, restimulate cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) (e.g., 20 ng/mL) and ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor.

-

Flow Cytometry: Harvest cells, stain for surface CD4, then fix, permeabilize, and perform intracellular staining for IL-17A. Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.[11]

Protocol 2: Western Blot Analysis for Smad3 Phosphorylation

This method is used to directly measure the inhibitory effect of halofuginone on a key step in the TGF-β signaling pathway.

Methodology:

-

Cell Culture and Starvation: Culture fibroblasts (e.g., human corneal fibroblasts) to ~75% confluency. Serum-starve the cells overnight in a medium containing 0.2% serum to reduce basal signaling.[15]

-

Treatment: Pre-treat cells with halofuginone (e.g., 10-250 nM) for 1 to 24 hours, depending on the experimental design.[15]

-

Stimulation: Stimulate the cells with TGF-β (e.g., 2-5 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad3 phosphorylation.[15][16]

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, PMSF).[12][15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or DC Protein Assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel (e.g., 10-12%) and transfer to a PVDF or nitrocellulose membrane.[12][15]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), as milk can interfere with phospho-protein detection.[12] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Smad3 (e.g., anti-phospho-Smad3 Ser423/425).[15][16]

-

Probing for Total and Loading Control: After imaging, the membrane can be stripped and re-probed for total Smad3 and a loading control like β-actin or GAPDH to normalize the data.

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

Protocol 3: Cell Viability/Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of halofuginone.

Methodology:

-

Cell Plating: Seed cells (e.g., HCT-15 cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 1x10^4 to 1.5x10^5 cells/mL) in a final volume of 100 µL per well.[4][19] Incubate overnight to allow for cell attachment.

-

Treatment: Add halofuginone at a range of concentrations in serial dilutions to triplicate wells. Include vehicle-only (DMSO) control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[4]

-

MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well.[19]

-

Formazan Crystal Formation: Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Halofuginone and its analogs represent a compelling class of small molecules with a unique dual mechanism of action that confers potent anti-fibrotic, anti-inflammatory, and anti-cancer properties. The ability to simultaneously target tissue remodeling via TGF-β/Smad3 inhibition and modulate immune responses through the AAR pathway makes HF a promising candidate for complex diseases where both fibrosis and inflammation are key pathological drivers. While toxicity has been a historical challenge, the development of new analogs with improved therapeutic windows continues. The detailed understanding of its molecular targets—ProRS and the Smad3 signaling node—provides a robust foundation for future drug design, optimization, and the exploration of novel therapeutic applications in a wide range of human diseases.

References

- 1. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Halofuginone functions as a therapeutic drug for chronic periodontitis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transforming Growth Factor-β-inducible Phosphorylation of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Halofuginone functions as a therapeutic drug for chronic periodontitis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Halofuginone Hydrobromide's Effect on the TGF-β Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofuginone (HF), a quinazolinone alkaloid derived from the plant Dichroa febrifuga, has garnered significant attention for its potent antifibrotic properties.[1] Its mechanism of action is multifaceted, primarily revolving around the potent and specific inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, a central mediator in fibrosis and numerous other cellular processes.[2][3] Halofuginone blocks the canonical TGF-β pathway by specifically inhibiting the phosphorylation of Smad3, a key downstream effector molecule.[4][5] This action prevents the transcription of pro-fibrotic genes, most notably type I collagen.[6][7] Furthermore, a distinct mechanism involves the inhibition of prolyl-tRNA synthetase (ProRS), which activates the amino acid starvation response (AAR), leading to the selective inhibition of pro-inflammatory T helper 17 (Th17) cell differentiation.[8][9][10] This dual activity makes Halofuginone a compelling candidate for therapeutic intervention in a range of fibrotic diseases, cancers, and autoimmune disorders.[2][11] This document provides an in-depth technical overview of Halofuginone's interaction with the TGF-β pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Core Mechanisms of Action

Inhibition of the Canonical TGF-β/Smad Pathway

The TGF-β signaling pathway is crucial for regulating cell growth, differentiation, and extracellular matrix (ECM) production. In fibrotic diseases, this pathway becomes dysregulated, leading to excessive ECM deposition. Halofuginone intervenes at a critical juncture in this cascade.

-

Ligand Binding and Receptor Activation: The pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII). This binding recruits and phosphorylates the TGF-β type I receptor (TβRI).

-

Smad Phosphorylation: The activated TβRI kinase then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

-

Complex Formation and Nuclear Translocation: Phosphorylated Smad2/3 forms a complex with the common mediator Smad4. This complex translocates into the nucleus.

-

Gene Transcription: In the nucleus, the Smad complex acts as a transcription factor, binding to DNA and regulating the expression of target genes, including those for collagen and other ECM components.[11]

Halofuginone's primary antifibrotic effect is attributed to its specific inhibition of TGF-β-mediated Smad3 phosphorylation.[2][4][5] This inhibition is specific, as Halofuginone does not affect the phosphorylation of Smad2.[4][5] The reduction in phosphorylated Smad3 (p-Smad3) prevents its complexing with Smad4 and subsequent nuclear translocation, thereby blocking the transcription of pro-fibrotic genes like collagen type I (COL1A1/COL1A2).[12][13]

Additional mechanisms contributing to this inhibition include:

-

Upregulation of Inhibitory Smad7: Halofuginone has been shown to rapidly elevate the expression of Smad7, an inhibitory Smad that targets the TβRI for degradation and prevents R-Smad phosphorylation.[11][14][15]

-

Downregulation of TβRII: Treatment with Halofuginone can lead to a decrease in the levels of the TβRII receptor protein.[14][15]

-

Crosstalk with PI3K/Akt and MAPK/ERK Pathways: The inhibitory effect of Halofuginone on Smad3 phosphorylation can be mediated, at least in part, through the activation of the PI3K/Akt and MAPK/ERK signaling pathways.[16][17][18]

Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Starvation Response (AAR)

Separate from its impact on TGF-β signaling, Halofuginone also functions as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[8][19]

-

ProRS Inhibition: Halofuginone binds to the proline-binding site of ProRS, preventing the attachment of proline to its corresponding tRNA.[8][13]

-

AAR Activation: This leads to an accumulation of uncharged tRNAPro, which mimics a state of amino acid starvation. This activates the AAR pathway.[9][10]

-

Selective Inhibition of Th17 Cells: A key consequence of AAR activation is the selective inhibition of the differentiation of naïve T cells into pro-inflammatory Th17 cells.[8][9][10] Th17 cells are critical mediators of many autoimmune diseases and their differentiation is partly dependent on TGF-β.[9] Halofuginone's ability to suppress this cell lineage provides a powerful anti-inflammatory and immunomodulatory effect.[20]

Quantitative Data Summary

The biological effects of Halofuginone are dose-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Binding Affinity

| Parameter | Value | Cell Type / System | Effect | Reference(s) |

|---|---|---|---|---|

| Enzyme Inhibition | ||||

| Ki for Prolyl-tRNA Synthetase | 18.3 nM | Enzyme Assay | Competitive inhibition | [19] |

| Gene/Protein Expression | ||||

| Collagen α2(I) mRNA Reduction | 10-8 M (10 nM) | Fibroblast cultures | Reduced promoter activity and message level | [4][5] |

| Inhibition of TGF-β Signaling | 100 nM | Mammary epithelial cells | Reporter assay inhibition, p-Smad2/3 inhibition | [15] |

| Reduction of Fibrotic Markers | 50 nM | Keloid Fibroblasts | Decreased TGF-β1-induced α-SMA and procollagen I | [21] |

| Reduction of Fibrotic Markers | ≤ 10 ng/mL | Human Corneal Fibroblasts | Reduced α-SMA, fibronectin, and type I collagen | [22] |

| Cell Differentiation |

| IC50 for Sporozoite Load | 17 nM | HepG2 cells (Malaria model) | Inhibition of P. berghei sporozoite load |[8] |

Table 2: Effects in Animal Models

| Animal Model | Halofuginone Administration | Key Finding | Reference(s) |

|---|---|---|---|

| Fibrosis Models | |||

| Tight skin mouse (Scleroderma) | Low dose for 60 days | Prevented development of cutaneous hyperplasia | [4][5] |

| Thioacetamide-induced liver fibrosis (Rat) | Not specified | Prevented changes in 41% of TAA-altered genes | [23] |

| Radiation-induced fibrosis (Mouse) | 1, 2.5, or 5 µ g/mouse/day (IP) | Significantly lessened radiation-induced fibrosis | [15] |

| Cerulein-induced pancreatitis (Mouse) | Not specified | Prevented increase in collagen synthesis | [24] |

| Cancer Models | |||

| APL Mouse Model | 150 µg/kg/day for 21 days | Decreased accumulation of immature cells | [25] |

| Lewis Lung Cancer (Mouse) | Not specified | Enhanced antitumor effect of radiation |[26][27] |

Experimental Protocols

Reproducing the findings related to Halofuginone's activity requires standardized experimental procedures. Below are detailed methodologies for key assays.

Western Blotting for Smad Phosphorylation and Fibrotic Markers

This protocol is used to determine the effect of Halofuginone on total and phosphorylated protein levels of key signaling molecules and fibrotic markers.

Methodology:

-

Cell Culture and Treatment:

-

Plate target cells (e.g., human corneal fibroblasts, hepatic stellate cells, NMuMg epithelial cells) at a suitable density and grow to 70-80% confluency.[28][29]

-

For Smad signaling analysis, pre-treat cells with Halofuginone (e.g., 10-100 nM or 10 ng/mL) for a specified duration (e.g., 4, 8, or 24 hours).[28][30][31]

-

Stimulate the cells with TGF-β (e.g., 2-5 ng/mL) for a short period (e.g., 15-30 minutes) to observe peak Smad phosphorylation.[28][32]

-

For fibrotic marker analysis (e.g., α-SMA, Fibronectin, Collagen I), pre-treat with Halofuginone for 1 hour, then co-incubate with TGF-β for a longer period (e.g., 48 hours).[28]

-

-

Protein Extraction (Lysis):

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using a suitable lysis buffer (e.g., Laemmli buffer or RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[29]

-

Scrape the cells and collect the lysate. Sonicate or vortex briefly to shear DNA and reduce viscosity.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant containing the soluble protein.[33]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[28]

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Smad3, anti-Smad3, anti-α-SMA, anti-Collagen I) overnight at 4°C. Dilute the antibody in blocking buffer as per the manufacturer's recommendation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour at room temperature.[33]

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis using imaging software to quantify band intensity. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[28][30] For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal (e.g., p-Smad3/Total Smad3).[30]

-

Analysis of Gene Expression by Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is used to measure changes in the mRNA levels of TGF-β target genes, such as COL1A1 or FN1, following treatment with Halofuginone.

Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cells with Halofuginone and/or TGF-β as described in the Western Blot protocol (Section 4.1). The duration of TGF-β stimulation may vary depending on the target gene's transcription kinetics.

-

-

RNA Isolation:

-

Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).

-

Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction method.

-

Include an on-column DNase digestion step to eliminate any contaminating genomic DNA.

-

-

RNA Quantification and Quality Control:

-

Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running a sample on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the synthesized cDNA, gene-specific forward and reverse primers for the target gene (e.g., COL1A1) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix (e.g., TaqMan).

-

Run the reaction in a real-time PCR thermal cycler.

-

The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene (ΔCt) and then comparing the ΔCt values of the treated samples to the untreated control (ΔΔCt). The fold change is typically calculated as 2-ΔΔCt.

-

Conclusion

Halofuginone Hydrobromide presents a robust, dual-pronged mechanism for combating diseases underpinned by fibrosis and inflammation. By specifically inhibiting the TGF-β/Smad3 signaling axis, it directly halts the cellular machinery responsible for excessive collagen and ECM production.[4][23] Concurrently, its inhibition of prolyl-tRNA synthetase activates the AAR pathway, providing a selective immunomodulatory effect by suppressing Th17 cell differentiation.[8][9] The quantitative data and established protocols outlined in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of this multifaceted molecule. Its demonstrated efficacy in various preclinical models supports its continued development for fibrotic conditions and potentially as an adjunct therapy in oncology.[2][11][23]

References

- 1. Facebook [cancer.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Vision: Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts [molvis.org]

- 13. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 14. Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: Effect on myotube fusion (Journal Article) | OSTI.GOV [osti.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Halofuginone regulates keloid fibroblast fibrotic response to TGF-β induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gene expression during chemically induced liver fibrosis: effect of halofuginone on TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Halofuginone inhibits phosphorylation of SMAD-2 reducing angiogenesis and leukemia burden in an acute promyelocytic leukemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. dovepress.com [dovepress.com]

- 27. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Heterogeneous response to TGF-β1/3 isoforms in fibroblasts of different origins: implications for wound healing and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Halofuginone in Inhibiting Th17 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells integral to host defense against extracellular pathogens but are also key drivers of autoimmune and inflammatory diseases. The differentiation of these cells is a tightly regulated process, making it a prime target for therapeutic intervention. Halofuginone (HF), a small molecule derivative of the plant alkaloid febrifugine, has emerged as a potent and selective inhibitor of Th17 cell differentiation. This technical guide provides an in-depth examination of the molecular mechanisms by which Halofuginone exerts its effects, focusing on the activation of the Amino Acid Starvation Response (AAR) pathway and the subsequent suppression of STAT3 signaling. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction

Th17 cells are characterized by their production of signature cytokines, including IL-17A, IL-17F, and IL-22.[1] The differentiation of naive CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu, most notably Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6).[1] This process culminates in the expression of the master transcriptional regulator, Retinoid-related orphan receptor gamma t (RORγt).[1] Given the pathogenic role of Th17 cells in diseases such as rheumatoid arthritis, psoriasis, and experimental autoimmune encephalomyelitis (EAE), there is significant interest in identifying small molecules that can selectively inhibit their differentiation.[1][2]

Halofuginone has been identified as such a molecule, selectively inhibiting the development of both murine and human Th17 cells at nanomolar concentrations without affecting Th1, Th2, or induced regulatory T cell (iTreg) differentiation.[3] This guide details the core mechanism of action, the signaling cascade it initiates, and the downstream consequences for Th17 cell fate.

Core Mechanism of Action: The Amino Acid Starvation Response

The primary mechanism by which Halofuginone inhibits Th17 differentiation is through the activation of the Amino Acid Starvation Response (AAR), a cellular stress response pathway.[3][4]

-

Inhibition of Prolyl-tRNA Synthetase: Halofuginone directly targets and inhibits the enzymatic activity of prolyl-tRNA synthetase (PRS), which is a component of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS).[5][6] It acts as a competitive inhibitor, occupying the proline-binding site of the enzyme.[5]

-

Accumulation of Uncharged tRNAPro: This inhibition prevents the charging of tRNA with proline, leading to an accumulation of uncharged tRNAPro within the cell. This state mimics a condition of severe proline deficiency.[6]

-

Activation of GCN2 Kinase: The accumulation of uncharged tRNAs is sensed by the kinase General Control Nonderepressible 2 (GCN2), which becomes activated.

-

Phosphorylation of eIF2α and Upregulation of ATF4: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global decrease in protein synthesis but selectively increases the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[2][3] The induction of the AAR pathway is the pivotal event through which Halofuginone mediates its specific effect on Th17 cells.[3]

This cascade can be visualized in the following signaling pathway diagram.

References

- 1. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]

- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 6. revvity.com [revvity.com]

Halofuginone Hydrobromide as a Prolyl-tRNA Synthetase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone (HF), a halogenated derivative of the plant alkaloid febrifugine, has garnered significant attention for its broad therapeutic potential across a spectrum of diseases, including fibrosis, cancer, and autoimmune disorders.[1][2][3] Initially recognized for its antiprotozoal properties, extensive research has elucidated its primary molecular mechanism of action: the specific inhibition of prolyl-tRNA synthetase (ProRS).[1][4] This inhibition triggers a cascade of downstream cellular events, most notably the activation of the Amino Acid Starvation Response (AAR), which underlies many of its therapeutic effects.[1][5] This technical guide provides an in-depth exploration of Halofuginone as a ProRS inhibitor, detailing its mechanism of action, impact on signaling pathways, relevant quantitative data, and key experimental protocols.

Core Mechanism of Action: Prolyl-tRNA Synthetase Inhibition

Halofuginone's primary molecular target is the glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme responsible for charging proline and glutamic acid to their cognate tRNAs.[1][4] Halofuginone specifically inhibits the prolyl-tRNA synthetase (ProRS) domain of this enzyme.[1]

The mechanism of inhibition is competitive with proline.[1][6] The hydroxypiperidine ring of Halofuginone occupies the same binding site as the pyrrolidine ring of proline, while its quinazolinone group binds to the pocket that accommodates the A76 adenosine at the 3'-end of tRNA.[6][7] This dual-site occupancy effectively blocks the aminoacylation of tRNAPro. Interestingly, the binding of Halofuginone to ProRS is ATP-dependent; ATP in its bound state helps stabilize the inhibitor's interaction with the enzyme.[6][8]

The direct consequence of ProRS inhibition is the accumulation of uncharged tRNAPro within the cell.[1] This accumulation serves as a critical signal that mimics a state of proline starvation, thereby activating the Amino Acid Starvation Response (AAR) pathway.[1][5][9] The specificity of this action is highlighted by the fact that the biological effects of Halofuginone can be reversed by the addition of excess proline.[1][10]

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Selective Novel Hits against Plasmodium falciparum Prolyl tRNA Synthetase Active Site and a Predicted Allosteric Site Using In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]